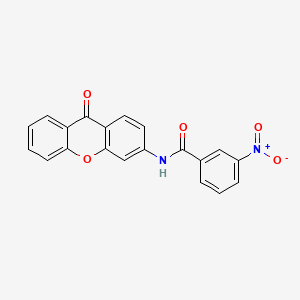

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . This is because their core can accommodate a variety of substituents at different positions .

Synthesis Analysis

A series of xanthone derivatives, including “this compound”, have been designed and synthesized using the principles of skeleton transition . The synthesis process involves in vitro cytotoxicity assays of human cancer cell lines, where most of the compounds showed antitumor growth activity and low toxicity to human normal cells .Molecular Structure Analysis

The molecular structure of “this compound” is based on the xanthone scaffold, which can accommodate a vast variety of substituents at different positions . This allows for a large diversity of medical applications .Chemical Reactions Analysis

In the enzyme activity inhibition experiment, certain compounds showed the best inhibitory activity . The DNA binding studies disclosed that the most potent compounds can intercalate into DNA, induce apoptosis in cells, and arrest cells in the G2/M phase .Aplicaciones Científicas De Investigación

Fluorescence Sensing

A new zinc-based metal-organic framework (Zn-MOF) has demonstrated high efficiency as a fluorescence sensing material. This Zn-MOF is used for the rapid detection of 3-nitrotyrosine (3-NT), an oxidative stress biomarker closely associated with various diseases. Its significant sensitivity, rapid luminescence response, excellent selectivity, high anti-interference ability, and good recyclability make it an essential tool in biomarker detection. The detailed sensing mechanism of the Zn-MOF towards 3-NT provides a foundation for the rational design of MOF sensing materials and their application in detecting biomarkers (Jun Geng et al., 2022).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide derivatives has led to the development of new inhibitors against corrosion of mild steel in acidic media. This study aimed to explore the effect of substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic corrosion. The results indicate that certain substituents can enhance the inhibition efficiency, providing a new approach to corrosion protection in industrial applications (Ankush Mishra et al., 2018).

Catalytic Activity

The catalytic activity of epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide in the asymmetric nitro-Michael reaction of furanones has been reported. This catalysis offers high yields and excellent diastereo- and enantioselectivity for a wide range of nitroalkenes, including β-alkylnitroalkenes. This finding suggests potential applications in organic synthesis, providing a reliable method for conducting highly selective and efficient reactions (Tohru Sekikawa et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGFTAKKHDKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)